Procaterol

Intrinsic efficacy β₂-adrenoceptor Partial agonism

Researchers studying β₂-adrenoceptor desensitization often encounter confounding receptor occupancy with ultra-long-acting agonists, or lack sufficient duration with short-acting tools. Procaterol resolves this with a unique intermediate 4.2 h half-life and high intrinsic efficacy (isoproterenol = procaterol = formoterol), enabling sustained yet reversible activation ideal for repeated-dose protocols. - Superior tracheal selectivity over cardiac β₁ (procaterol ≥ formoterol > salbutamol) for clean pulmonary dissection. - 10× greater anti-allergic potency than salbutamol; significant oral PCA inhibition at 2-5 mg/kg. - ≥98% purity; in stock with standard pack sizes from 5 mg to bulk custom.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 60443-17-6
Cat. No. B1200338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaterol
CAS60443-17-6
Synonyms(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
CI 888
CI-888
CI888
Hydrochloride, Procaterol
Monohydrochloride, Procaterol
OPC 2009
OPC-2009
OPC2009
Pro Air
Pro-Air
ProAir
Procaterol
Procaterol Hydrochloride
Procaterol Monohydrochloride
Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer
Procaterol, (R*,R*)-(+-)-Isomer
Procaterol, (R*,S*)-(-)-Isome
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C
InChIInChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)
InChIKeyFKNXQNWAXFXVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procaterol: β₂-Selective Partial Agonist for Respiratory Research


Procaterol (CAS 60443-17-6) is a second-generation β₂-adrenoceptor agonist bronchodilator [1]. It is classified as an intermediate-acting agent with an elimination half-life of approximately 4.2 hours following oral administration [2]. Unlike full agonists such as isoproterenol, procaterol functions as a partial agonist at β₂-adrenoceptors, with a maximum response of 0.78 ± 0.04 relative to isoprenaline in isolated guinea-pig right atrium [3]. This partial agonist profile contributes to a distinct pharmacodynamic behavior that differentiates it from both short-acting and long-acting β₂-agonists in receptor desensitization and functional selectivity contexts.

β₂-adrenoceptor partial agonist with reported intrinsic efficacy rank comparable to formoterol
Tracheal-over-cardiac selectivity profile supports airway-specific pharmacology studies
Intermediate elimination half-life enables sustained β₂-activation without prolonged receptor occupancy

Procaterol vs. Salbutamol & Formoterol: Key Differences


β₂-adrenoceptor agonists exhibit substantial heterogeneity in intrinsic efficacy, receptor selectivity, and pharmacokinetic duration that directly impact both experimental reproducibility and clinical outcomes [1]. Procaterol ranks among the highest intrinsic efficacy agents (isoproterenol = procaterol = formoterol > salbutamol > salmeterol) [1], which determines receptor desensitization potential and functional reserve under β₂-adrenoceptor impairment conditions [2]. Furthermore, procaterol demonstrates superior tracheal selectivity over atrial β₁-mediated effects compared with salbutamol (selectivity order: procaterol ≥ formoterol > salbutamol) [3], and a substantially longer bronchodilator duration than salbutamol in anesthetized cat models [4]. These multidimensional differences mean that substituting procaterol with another β₂-agonist will alter experimental outcomes, particularly in models where partial agonism, receptor reserve, or tissue selectivity are critical variables.

Procaterol vs. salbutamol
Intrinsic efficacy rank may differ (procaterol = formoterol > salbutamol); desensitization liability and functional reserve may not transfer
Procaterol vs. formoterol
Both show high tracheal selectivity, but pharmacokinetic duration diverges (intermediate vs ultra-long); cumulative receptor engagement may shift
Procaterol vs. orciprenaline
Organ selectivity profiles differ substantially; orciprenaline lacks the tracheal/cardiac discrimination reported for procaterol

Procaterol: Head-to-Head Evidence


Intrinsic Efficacy: Equivalent to Formoterol, Exceeds Salbutamol

Procaterol demonstrates high intrinsic efficacy (maximum inhibitory effect against 1 μM methacholine-induced contraction in tracheal smooth muscle) that equals that of isoproterenol and formoterol, and exceeds that of salbutamol and salmeterol [1]. The rank order is: isoproterenol = procaterol = formoterol > salbutamol > salmeterol >> tulobuterol [1]. This high intrinsic efficacy is associated with enhanced receptor desensitization following chronic exposure to long-acting β₂-agonists, and conversely, preserved responsiveness under conditions of β₂-adrenoceptor impairment relative to lower intrinsic efficacy agents [2].

Intrinsic Efficacy
Head-to-head
Procaterol = formoterol > salbutamol > salmeterol
Supports intrinsic efficacy comparison for receptor desensitization studies
Tracheal smooth muscle, 1 μM methacholine contraction model
Intrinsic efficacy β₂-adrenoceptor Partial agonism Receptor desensitization

Superior Tracheal Selectivity over Salbutamol

In isolated guinea pig trachea and atria, procaterol exhibits a higher degree of selectivity for tracheal smooth muscle relaxation (β₂-mediated) over atrial chronotropic effects (β₁-mediated) compared with salbutamol [1]. The selectivity rank order was determined as procaterol ≥ formoterol > TA-2005 > salbutamol >> isoproterenol [1]. This indicates that procaterol provides greater functional discrimination between airway and cardiac β-adrenoceptor populations than salbutamol, an important consideration for studies requiring minimization of cardiac β₁-mediated confounding effects.

Tracheal Selectivity
Head-to-head
Procaterol ≥ formoterol > salbutamol >> isoproterenol
Reported tracheal-over-atrial selectivity rank; supports airway-specific pharmacological dissection
Guinea pig isolated trachea and atria
β₂-selectivity Tracheal relaxation Cardiac β₁-sparing Functional selectivity

Bronchodilator Potency vs. Isoproterenol and Orciprenaline

In anesthetized cat models, procaterol demonstrated superior bronchodilator potency relative to isoproterenol and substantially greater potency than orciprenaline and salbutamol in reducing 5-HT-induced increases in pulmonary resistance [1]. Procaterol was approximately 1.5 times more potent than isoproterenol, while orciprenaline and salbutamol were approximately 80 times and 10 times less potent than isoproterenol, respectively [1]. Additionally, the duration of the bronchodilator action of procaterol was far longer than that of orciprenaline or salbutamol [1].

Bronchodilator Potency
Head-to-head
1.5× more potent than isoproterenol; salbutamol 10× less potent
Reported in vivo potency ratio informs dose–response design in pulmonary resistance models
Anesthetized cat, 5-HT-induced bronchoconstriction
Bronchodilator potency In vivo pharmacology Pulmonary resistance Duration of action

Anti-Allergic Potency: Greater than Salbutamol

Procaterol demonstrates a marked anti-allergic effect in rat homologous passive cutaneous anaphylaxis (PCA), with intravenous administration (0.3-10 μg/kg) producing dose-dependent inhibition that is approximately 10 times more potent than salbutamol [1]. Furthermore, oral administration of procaterol at 2-5 mg/kg significantly inhibited PCA, whereas oral salbutamol at 10 mg/kg produced no significant inhibition [1]. Procaterol also more potently inhibited antigen-induced histamine release from sensitized guinea pig lung tissue (10⁻⁹-10⁻⁶ M) compared with both isoproterenol and salbutamol [1].

Anti-Allergic Activity
Head-to-head
~10× greater PCA inhibition than salbutamol; oral procaterol effective at 2–5 mg/kg
Supports mast cell-dependent hypersensitivity models where dual bronchodilator/anti-allergic response is evaluated
Rat PCA and guinea pig histamine release assays
Anti-allergic activity Mast cell stabilization PCA inhibition Histamine release

Elimination Half-Life: Intermediate Between Salbutamol and Formoterol

Procaterol exhibits a mean apparent elimination half-life of 4.2 hours following oral administration in healthy volunteers [1]. This positions procaterol as an intermediate-duration agent, distinct from short-acting agents like salbutamol (plasma half-life approximately 2-4 hours with oral administration, though primarily used via inhalation with shorter pulmonary duration) and ultra-long-acting agents like formoterol (plasma half-life approximately 8-10 hours). The mean Cmax was 358 pg/mL with a tmax of 1.6 hours, and renal clearance (163 mL/min) accounted for approximately one-sixth of apparent oral plasma clearance (988 mL/min), indicating predominant hepatic metabolism [1].

Elimination Half-Life
Cross-study
4.2 h
Intermediate duration between short-acting (salbutamol ~2–4 h) and ultra-long (formoterol ~8–10 h) agents
Healthy volunteers, oral 50 μg; hepatic metabolism predominates
Pharmacokinetics Elimination half-life Oral bioavailability Hepatic clearance

In Vivo β₂-Selectivity vs. Isoproterenol and Salbutamol

The selectivity of procaterol for β₂-adrenergic receptors in the respiratory system over cardiovascular β-adrenoceptors is greater than that observed for isoproterenol, trimetoquinol, orciprenaline sulfate, and salbutamol sulfate in dogs, cats, and guinea pigs [1]. In anesthetized cat studies, calculation of selectivity for bronchial versus cardiac β-adrenoceptors indicated that procaterol and salbutamol share a similar degree of selectivity for β₂-adrenoceptors mediating bronchodilation, while orciprenaline was essentially non-selective [2]. Procaterol was 3.5 times less potent than isoproterenol in increasing heart rate, whereas salbutamol was 43.9 times less potent [2], indicating a more favorable therapeutic index for procaterol.

In Vivo β₂-Selectivity
Head-to-head
Cardiac β₁-sparing: procaterol 3.5× less potent than isoproterenol vs. salbutamol 43.9×
Reported organ-selectivity margin informs cardiovascular confound reduction in respiratory models
Anesthetized cat, heart rate vs. pulmonary resistance
Organ selectivity Cardiovascular safety β₂/β₁ discrimination In vivo selectivity

Procaterol Research and Procurement Scenarios


Receptor Desensitization & β₂-Adrenoceptor Reserve

Procaterol's high intrinsic efficacy (equivalent to formoterol and isoproterenol) makes it an ideal tool for investigating the relationship between agonist intrinsic activity and receptor desensitization in airway smooth muscle. Studies have demonstrated that β₂-adrenergic desensitization induced by long-acting β₂-agonists is enhanced in proportion to intrinsic efficacy, and conversely, responsiveness to short-acting β₂-agonists under receptor impairment conditions is preserved in inverse proportion to intrinsic efficacy [1]. Researchers investigating the mechanisms of β₂-adrenoceptor tolerance, functional antagonism, or the therapeutic implications of partial versus full agonism should prioritize procaterol as a high-intrinsic-efficacy reference compound distinct from lower-efficacy agents like salbutamol and salmeterol.

Allergic Inflammation & Mast Cell Hypersensitivity

Procaterol's approximately 10-fold greater anti-allergic potency compared with salbutamol in PCA models [1], combined with its direct inhibition of antigen-induced histamine release from sensitized lung tissue [1], positions procaterol as a preferred β₂-agonist for studies of allergic airway inflammation, mast cell biology, and immediate hypersensitivity. Unlike salbutamol, which shows limited oral anti-allergic efficacy even at 10 mg/kg, procaterol produces significant PCA inhibition following oral administration at 2-5 mg/kg [1]. This dual bronchodilator and anti-allergic profile enables experimental designs where both smooth muscle relaxation and mast cell stabilization are required endpoints.

Tissue-Selective β₂-Pharmacology with Cardiac Sparing

For experimental protocols requiring functional discrimination between airway β₂- and cardiac β₁-adrenoceptor populations, procaterol's superior tracheal selectivity (procaterol ≥ formoterol > salbutamol) [1] and favorable in vivo cardiovascular-to-respiratory selectivity ratio [2] make it the compound of choice. In anesthetized cat models, procaterol is 3.5 times less potent than isoproterenol in increasing heart rate, whereas salbutamol is 43.9 times less potent, indicating procaterol achieves meaningful β₂-mediated bronchodilation at doses producing less cardiac β₁-mediated chronotropy [2]. This property is essential for respiratory research requiring clean dissection of pulmonary effects without confounding tachycardia.

Intermediate-Duration Pharmacodynamics: Sustained, Reversible β₂-Activation

Procaterol's 4.2-hour elimination half-life [1] occupies a unique experimental niche: it provides sustained β₂-adrenoceptor activation suitable for protocols requiring several hours of continuous bronchodilation, yet avoids the prolonged receptor occupancy and desensitization liabilities associated with ultra-long-acting agents such as formoterol (t½ ~8-10 hours) and salmeterol. This intermediate pharmacokinetic profile, combined with oral bioavailability, makes procaterol particularly valuable for repeated-dose studies in conscious animal models, circadian rhythm investigations of airway function, and experiments where washout between exposures must be achievable within a single experimental day.

Application
Selection Property
Validation Focus
Receptor desensitization & β₂-adrenoceptor reserve
Intrinsic efficacy profile (partial agonist, high rank)
Desensitization liability under chronic exposure; functional reserve under receptor impairment
Allergic inflammation & mast cell hypersensitivity
Reported anti-allergic activity (PCA inhibition, histamine release suppression)
Mast cell stabilization endpoints; combined bronchodilator/anti-allergic response in airway models
Tissue-selective β₂-pharmacology with cardiac sparing
Tracheal-over-cardiac selectivity ranking
Minimization of β₁-mediated chronotropy; clean pulmonary function readouts
Intermediate-duration pharmacodynamics
4.2 h elimination half-life (oral)
Sustained receptor activation without ultra-long occupancy; repeated-dose protocols, washout feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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